1-(2,6-difluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Medicinal chemistry Lipophilicity Membrane permeability

1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941875-94-1) is a synthetic biaryl tetrazole-substituted urea. The compound incorporates a 2,6-difluorophenyl ring linked through a urea bridge to a methylene-tetrazole bearing a 4-fluorophenyl substituent, a structural motif recognized within the tetrazole-urea class of acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors.

Molecular Formula C15H11F3N6O
Molecular Weight 348.289
CAS No. 941875-94-1
Cat. No. B2429103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-difluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
CAS941875-94-1
Molecular FormulaC15H11F3N6O
Molecular Weight348.289
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)F
InChIInChI=1S/C15H11F3N6O/c16-9-4-6-10(7-5-9)24-13(21-22-23-24)8-19-15(25)20-14-11(17)2-1-3-12(14)18/h1-7H,8H2,(H2,19,20,25)
InChIKeyGHDGBWAXBNHKII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941875-94-1) Requires Direct Sourcing for Tetrazole-Urea Agrochemical and Biomedical Screening


1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941875-94-1) is a synthetic biaryl tetrazole-substituted urea. The compound incorporates a 2,6-difluorophenyl ring linked through a urea bridge to a methylene-tetrazole bearing a 4-fluorophenyl substituent, a structural motif recognized within the tetrazole-urea class of acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors [1]. Its molecular scaffold is shared with a family of compounds investigated for modulation of endocannabinoid hydrolases [2]; however, the specific substitution pattern on both aromatic termini distinguishes CAS 941875-94-1 from close-in analogs in terms of physicochemical properties and target-engagement profiles, making generic substitution scientifically invalid.

Why Tetrazole-Urea Analogs Cannot Be Interchanged with CAS 941875-94-1 Without Quantitative Risk


Within the tetrazole-urea chemotype, minor alterations to the N-aryl or distal phenyl substituents profoundly alter biological activity, selectivity, and metabolic stability. The 2,6-difluorophenyl motif on the urea nitrogen affects the compound's hydrogen-bonding capabilities and lipophilicity differently than the 2,4-difluoro or 2,4,6-trifluoro substitution patterns claimed in the original ACAT inhibitor patents [1]. Likewise, shifting the fluorine atom on the distal tetrazole-phenyl ring from the para- (as in CAS 941875-94-1) to the 3,4-difluoro configuration (as in the near-analog CAS 942000-91-1) alters both electronic distribution and metabolic vulnerability, as demonstrated by structure-activity relationship (SAR) studies on the biaryl tetrazolyl urea class [2]. Consequently, the assumption that any fluorinated tetrazole-urea will replicate the target selectivity or in vitro potency of CAS 941875-94-1 is unsupported by published evidence.

Quantitative Differentiation of CAS 941875-94-1 Against the Closest Structural Analog (CAS 942000-91-1) and the Tetrazole-Urea Class Baseline


Differential Lipophilicity and Predicted Permeability Compared to the 3,4-Difluorophenyl Analog

CAS 941875-94-1 possesses a single para-fluorine substituent on the distal phenyl ring, whereas its closest commercially referenced analog, CAS 942000-91-1, bears a 3,4-difluorophenyl group. Computational prediction of logP (partition coefficient) indicates a lower logP for CAS 941875-94-1 relative to the 3,4-difluoro analog, consistent with the reduced number of fluorine atoms [1]. This difference directly impacts predicted membrane permeability and CNS penetration potential, as SAR for the biaryl tetrazolyl urea class shows that incremental fluorination increases lipophilicity and alters tissue distribution [2].

Medicinal chemistry Lipophilicity Membrane permeability

Class-Level FAAH Inhibitory Potency Range Provides Baseline for Target Engagement Assays

Although no direct FAAH IC50 value has been published for CAS 941875-94-1, the biaryl tetrazolyl urea class to which it belongs yields potent FAAH inhibitors with IC50 values as low as 3.0–9.7 nM and selectivity versus MAGL exceeding 39–141-fold [1]. The presence of the 2,6-difluorophenyl urea motif in the most potent derivatives of this class suggests that CAS 941875-94-1 would exhibit FAAH inhibitory activity within the low-nanomolar range, but the precise IC50 and selectivity index await experimental determination.

Endocannabinoid pharmacology FAAH inhibition SAR

Chemical Topology Distinction from the Patent-Lead ACAT Inhibitors

The prototypical tetrazole-urea ACAT inhibitors disclosed in US Patent 5,362,744 incorporate a 2,4-difluorophenyl or 2,4,6-trifluorophenyl group on the urea nitrogen, in contrast to the 2,6-difluorophenyl substitution of CAS 941875-94-1 [1]. The 2,6-difluoro arrangement alters the torsion angle between the phenyl ring and the urea plane, which can affect hydrogen-bond geometry with the active-site residues of ACAT. This topological distinction may render CAS 941875-94-1 a useful tool compound for probing ACAT binding-site plasticity, even though direct ACAT IC50 data for this compound are not publicly available.

ACAT inhibition Chemical topology Patent landscape

Commercially Verified Physicochemical Properties Provide Reproducibility Baseline

Commercial sources indicate that CAS 941875-94-1 is supplied with a molecular weight of 348.289 g·mol⁻¹ and a molecular formula of C15H10F3N6O [1]. The compound's low hydrogen-bond donor count (1) and moderate polar surface area (estimated 64–80 Ų) place it within the range suitable for blood-brain barrier penetration in screening libraries [2]. In contrast, the 3,4-difluoro analog CAS 942000-91-1 has a higher molecular weight (366.27 g·mol⁻¹) and increased polar surface area, which may reduce CNS permeation [1].

Chemical procurement Purity specification Physicochemical properties

Expected Metabolic Stability Gain from the Para-Fluorine Substitution Compared to Unsubstituted Phenyl Analogs

Fluorine substitution at the para-position of a phenyl ring is known to block cytochrome P450-mediated oxidative metabolism at that position, potentially extending microsomal half-life [1]. In the absence of experimental intrinsic clearance data for CAS 941875-94-1 itself, SAR within the tetrazolyl urea series demonstrates that compounds lacking fluorine on the distal phenyl ring exhibit reduced metabolic stability compared to their fluorinated counterparts [2]. Therefore, CAS 941875-94-1 is predicted to be metabolically more robust than its des-fluoro phenyl congener.

Drug metabolism Metabolic stability Fluorination effect

Procurement-Driven Application Scenarios for CAS 941875-94-1 in Hit Expansion and Enzyme Profiling


FAAH Hit-Expansion Screening Libraries

CAS 941875-94-1 is best deployed as a member of a focused library probing the tetrazole-urea pharmacophore for FAAH inhibition. The compound's biaryl architecture matches that of class-leading inhibitors [1], and its unique 2,6-difluoro/para-fluoro substitution pattern provides a departure from known patent exemplars, allowing SAR teams to assess the tolerance of FAAH's acyl-chain binding pocket to altered fluorine topology.

ACAT Binding-Site Plasticity Studies

Because the 2,6-difluorophenyl urea motif is absent from the primary patent claims for tetrazole-urea ACAT inhibitors [2], CAS 941875-94-1 serves as a useful probe for investigating how the ACAT active site accommodates diverse fluorine substitution patterns, potentially informing the design of subtype-selective ACAT inhibitors.

CNS Penetration Assessment in Rodent Models

With a molecular weight below 350 Da, a single hydrogen-bond donor, and moderate predicted PSA, CAS 941875-94-1 meets key physicochemical criteria for CNS drug-likeness [3]. It can be employed in rodent brain-plasma ratio studies to validate the CNS penetration potential of the tetrazole-urea class, provided that adequately sensitive LC-MS/MS methods are available.

Metabolic Stability Benchmarking Within Fluorinated Tetrazole-Urea Series

The para-fluorine substituent on the distal phenyl ring is expected to confer metabolic resistance relative to unsubstituted phenyl analogs [4]. Thus, CAS 941875-94-1 can be used as a reference in comparative microsomal or hepatocyte stability assays to quantify the metabolic benefit of specific fluorine placements within the tetrazole-urea series.

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